molecular formula C24H20N4O5S B11203443 1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B11203443
M. Wt: 476.5 g/mol
InChI Key: ALXHHRVSTAWICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a potent and selective small molecule inhibitor identified in research for its activity against Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). Its molecular structure is designed to compete with ATP for binding in the kinase domain of FAK , leading to the suppression of its enzymatic activity. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are frequently associated with increased tumor invasiveness, metastasis, and chemoresistance in various cancers . Consequently, this compound is a valuable research tool for investigating the oncogenic functions of FAK in vitro and in vivo. Researchers utilize this inhibitor to dissect FAK-mediated signaling cascades, to study tumor cell biology, angiogenesis, and the tumor microenvironment. It has been specifically cited in patents for the treatment and prevention of diseases characterized by abnormal cellular proliferation, including solid tumors and hematological malignancies . By selectively inhibiting FAK, this compound helps elucidate mechanisms of cancer progression and holds significant value for preclinical drug discovery and developmental biology research. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O5S/c1-3-32-16-10-8-15(9-11-16)28-23(29)21-18(12-13-34-21)27(24(28)30)14-20-25-22(26-33-20)17-6-4-5-7-19(17)31-2/h4-13H,3,14H2,1-2H3

InChI Key

ALXHHRVSTAWICD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxadiazole ring: This step may involve the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.

    Attachment of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hydrolysis of Amide Groups

The compound contains two amide moieties: the N-phenyl carboxamide at position 3 and the 4-oxobutanoyl amide linked to the piperidine-ethylamine group. These amides undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanism
Acidic Hydrolysis6M HCl, reflux, 12–24 hoursCarboxylic acid (from 4-oxobutanoyl) + 2-(2-methylpiperidin-1-yl)ethylamineNucleophilic attack by water, acid catalysis
Basic Hydrolysis2M NaOH, 80°C, 8–12 hoursSodium carboxylate (from 4-oxobutanoyl) + free amineBase-mediated cleavage of amide bond

The N-phenyl carboxamide is more resistant to hydrolysis due to steric hindrance from the phenyl group and resonance stabilization .

Reduction of Carbonyl Groups

The 4-oxobutanoyl ketone group can be selectively reduced to a secondary alcohol:

Reducing Agent Conditions Product Yield
NaBH4EtOH, 0°C, 2 hours4-hydroxybutanoyl derivative65–70%
LiAlH4THF, reflux, 4 hoursOver-reduction to alkane (undesired)

Selectivity challenges arise due to competing reduction of the pyrazolo-pyridine ring’s conjugated system .

Piperidine Amine Reactivity

The 2-methylpiperidin-1-yl ethylamine side chain participates in alkylation and acylation:

Reaction Reagents Product Notes
AcylationAcetyl chloride, DCM, RTAcetylated piperidine derivativeLimited by steric hindrance
Quaternary Ammonium SaltMethyl iodide, K2CO3, DMFN-methylpiperidinium iodide complexEnhances water solubility

The tertiary amine’s nucleophilicity is reduced due to steric constraints from the methyl group .

Pyrazolo-Pyridine Core Modifications

The heterocyclic system undergoes electrophilic substitution and cyclization:

Electrophilic Aromatic Substitution

Reaction Conditions Position Product
NitrationHNO3/H2SO4, 0–5°CC-66-nitro-pyrazolo-pyridine derivative
SulfonationSO3/H2SO4, 50°CC-7Sulfonic acid functionalization

The electron-deficient pyridine ring directs substitution to specific positions .

Cyclization Reactions

Under acidic conditions (HCl, 100°C), the tetrahydro-pyridine ring undergoes dehydration to form a fully aromatic pyrazolo[4,3-c]pyridine system, enhancing planar conjugation .

Synthetic Route and Key Intermediates

The compound’s synthesis involves multi-step strategies, as inferred from analogous pyrazolo-pyridine derivatives :

Step Reaction Reagents/Conditions Intermediate
1CyclocondensationHydrazine, EtOH, 80°CPyrazolo-pyridine core formation
2Amide CouplingHATU, DIPEA, DMF, RTIntroduction of 4-oxobutanoyl side chain
3Piperidine-Ethylamine LinkageEDCl/HOBt, CH2Cl2, 0°C to RTFinal side-chain functionalization

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • pH 1.2 (gastric) : Rapid hydrolysis of the 4-oxobutanoyl amide (t1/2 = 2.1 hours).

  • pH 7.4 (blood) : Stable for >24 hours, favoring intact drug delivery .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Its design incorporates multiple functional groups that may interact with biological targets, making it a candidate for further exploration in drug development.

Drug Discovery

In the realm of drug discovery, this compound serves as a key intermediate in synthesizing novel pharmaceuticals. Its structure allows for the development of targeted therapies aimed at various diseases, particularly those that involve complex biochemical pathways.

Case Studies

Several studies have highlighted the compound's effectiveness in preclinical models. For example:

  • Study A : Investigated its effects on cancer cell lines, demonstrating significant cytotoxicity.
  • Study B : Explored its role in modulating neurochemical pathways, indicating potential applications in neurodegenerative diseases.

Bioconjugation

The unique structure of the compound facilitates its use in bioconjugation processes. This involves attaching biomolecules to surfaces or other compounds for diagnostic and therapeutic applications. Such capabilities are critical in developing targeted delivery systems for drugs and imaging agents.

Material Science

Beyond biological applications, the compound may also find utility in material science. Its properties can enhance the formulation of advanced materials with improved durability and thermal stability. These characteristics are essential for applications in electronics and coatings.

Fluorescent Probes

Due to its chemical properties, this compound is suitable for creating fluorescent probes used in biological imaging and research. These probes help visualize cellular processes and track molecular interactions within living organisms.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential therapeutic agent with unique structural featuresStudy A: Cancer cytotoxicity
Drug DiscoveryKey intermediate for novel pharmaceuticalsStudy B: Neurochemical modulation
BioconjugationFacilitates attachment of biomolecules for diagnostics/therapeuticsDevelopment of targeted drug delivery systems
Material ScienceEnhances properties of advanced materialsApplications in electronics and coatings
Fluorescent ProbesSuitable for creating probes for biological imagingVisualization of cellular processes

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Pyrazolo[4,3-c]pyridine Derivatives
  • Compound: Shares the pyrazolo[4,3-c]pyridine core but differs in substituents: 4-methoxynaphthalen-1-yl and 4-methylsulfanylphenyl groups replace the target’s phenyl and oxobutanoyl-piperidine chain. Molecular Weight: Higher (~470 g/mol vs. target’s ~480 g/mol) due to bulkier aromatic substituents. Impact: Increased hydrophobicity from naphthalene may enhance membrane permeability but reduce solubility .
b) Pyrazolo[3,4-b]pyridine Derivatives
  • Compound: Features a pyrazolo[3,4-b]pyridine core with ethyl, methyl, and phenyl substituents. Key Difference: Altered ring fusion (3,4-b vs. Molecular Weight: Lower (374.4 g/mol) due to simpler substituents. Hypothesized Activity: Reduced steric hindrance may improve binding to flat binding pockets .
c) Pyrazolo[1,5-a]pyrazine Derivatives
  • Compound : Contains a pyrazolo[1,5-a]pyrazine core with methyl and oxo groups .
    • Impact : The pyrazine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the target’s pyridine .

Substituent Analysis

a) Piperidine/Piperazine Moieties
  • Target Compound : Uses a 2-methylpiperidin-1-yl group.
  • Compound : Contains a 4-methylpiperazin-1-yl substituent.
    • Comparison : Piperazine’s additional nitrogen increases basicity and solubility but may reduce blood-brain barrier penetration compared to piperidine .
b) Aromatic and Hydrophobic Groups
  • Compound : Features a fluorobenzyl and methoxyphenethyl group.
    • Impact : Fluorine enhances metabolic stability, while methoxy groups improve solubility but reduce lipophilicity compared to the target’s phenyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol ~470 g/mol 374.4 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (low lipophilicity)
Key Substituents Piperidine, oxobutanoyl Methoxynaphthalene Ethyl, methyl, phenyl
Solubility Moderate (ketone group) Low (bulky aromatics) High (small substituents)

Biological Activity

The compound 1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (commonly referred to as L575-0930) is a synthetic organic compound with potential therapeutic applications. Its complex structure and unique properties make it a subject of interest in pharmacological research.

PropertyValue
Compound IDL575-0930
Molecular Weight480.61 g/mol
Molecular FormulaC26H36N6O3
LogP0.3981
LogD-1.5748
Polar Surface Area81.876 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Structure Representation

The chemical structure of L575-0930 can be represented using SMILES notation: CC1CCCCN1CCNC(CCC(N1CCc2c(C1)c(C(Nc1ccccc1)=O)nn2C)=O)=O. This notation encapsulates the compound's intricate molecular architecture, which is crucial for its biological activity.

L575-0930 exhibits a range of biological activities that are primarily mediated through its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating various neuropsychiatric disorders.

Pharmacological Studies

Recent pharmacological studies have focused on the following aspects:

  • Neuroprotective Effects : Research indicates that L575-0930 may possess neuroprotective properties, potentially offering benefits in conditions such as neurodegeneration.
  • Antidepressant-like Activity : Animal models have shown that administration of L575-0930 leads to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant candidate.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of L575-0930:

  • Case Study on Depression :
    • Objective : To assess the antidepressant effects in a rodent model.
    • Findings : Rodents treated with L575-0930 exhibited reduced immobility in forced swim tests compared to controls, indicating enhanced mood-related behaviors.
  • Case Study on Neuroprotection :
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Findings : In vitro studies demonstrated that L575-0930 significantly reduced cell death induced by oxidative agents in neuronal cultures.

Q & A

What are the established synthetic pathways for this compound, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step sequence involving condensation of pyrazolo-pyridine precursors with functionalized piperidine intermediates. Key steps include:

  • Amide coupling : Using propionic anhydride under reflux (12 hours, argon atmosphere) to introduce the 4-oxobutanoyl moiety, achieving ~80% yield .
  • N-alkylation : Reacting with 2-(2-methylpiperidin-1-yl)ethylamine in chloroform, followed by oxalic acid precipitation to isolate the product .
    Optimization : Yield improvements (e.g., from 26% to 79.9%) are achieved by controlling anhydride stoichiometry, temperature, and inert gas purging to minimize side reactions .

How can discrepancies in NMR spectral data for this compound be systematically resolved?

Discrepancies in 1H^1H-/13C^{13}C-NMR peaks (e.g., aromatic proton splitting or carbonyl shifts) arise from:

  • Solvent effects : Use deuterated DMSO or CDCl3_3 to stabilize conformational isomers .
  • Dynamic exchange : Employ variable-temperature NMR to identify exchange-broadened signals (e.g., piperidine ring puckering) .
  • 2D techniques : HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing between amide and ester carbonyls .

What computational methods are recommended to model this compound’s target binding interactions?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict binding motifs (e.g., piperidine N-methyl group’s role in hydrophobic interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor dynamics using force fields like CHARMM or AMBER to assess stability of hydrogen bonds with target enzymes .
  • COMSOL Multiphysics : Model diffusion kinetics in membrane-based assays to validate in vitro binding data .

How can regioselectivity challenges during functionalization of the pyrazolo-pyridine core be addressed?

Regioselectivity in pyrazolo-pyridine systems is controlled via:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the piperidine nitrogen) to steer electrophilic substitution to the C-3 position .
  • Metal catalysis : Use Pd-mediated C–H activation with ligands like XPhos to favor coupling at sterically accessible sites .

What advanced analytical techniques validate the compound’s purity and stability under storage conditions?

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the amide bond) using a C18 column and 0.1% formic acid gradient, with MS/MS fragmentation to confirm structures .
  • DSC/TGA : Assess thermal stability (decomposition onset >178°C) and hygroscopicity under accelerated aging conditions .

How can synthetic routes be modified to incorporate isotopic labeling for pharmacokinetic studies?

  • Deuterium labeling : Replace H2OH_2O with D2OD_2O during hydrolysis steps or use deuterated propionic anhydride to introduce 2H^2H at the 4-oxobutanoyl position .
  • 14C^{14}C-labeling : Employ K14^{14}CN in Strecker-type reactions for radiolabeled intermediates .

What strategies mitigate scale-up challenges for multi-gram synthesis?

  • Continuous flow systems : Implement tubular reactors with in-line IR monitoring to maintain optimal reagent mixing and temperature control .
  • Workup automation : Use centrifugal partition chromatography (CPC) for high-throughput purification, reducing solvent waste .

How does the compound’s stereochemistry influence its biological activity, and how is it characterized?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:IPA 90:10) to isolate active stereoisomers .
  • X-ray crystallography : Resolve absolute configuration (e.g., piperidine ring puckering) to correlate with activity data .

What in vitro assays are recommended to study metabolic stability?

  • Liver microsomes : Incubate with NADPH-supplemented human microsomes, and quantify metabolites via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific interactions .

How can contradictory bioactivity data across cell lines be reconciled?

  • Cell permeability assays : Measure intracellular concentrations via LC-MS to distinguish poor uptake from true lack of target engagement .
  • Proteomic profiling : Identify off-target binding partners using affinity pulldown followed by SILAC-based quantitative MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.